4-Methoxy vs. 2-Methoxy Isomerism: Receptor Selectivity Divergence
CAS 1049446-16-3 bears a 4-methoxyphenyl substituent on the piperazine ring, distinguishing it from its closest commercially listed positional isomer, N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide. In the arylpiperazine class, methoxy position is a well-established determinant of receptor selectivity: 2-methoxyphenyl piperazine derivatives have been shown to exhibit nanomolar 5-HT₁A affinity (IC₅₀ range 3.2–12 nM) with concomitant D₂ and α-adrenergic receptor cross-reactivity, while 4-methoxyphenyl substitution is associated with altered selectivity profiles including sigma receptor preference in structurally related series [1] [2]. The target compound's 4-methoxy topology therefore defines a distinct pharmacological space that cannot be accessed by the 2-methoxy isomer [3].
| Evidence Dimension | Receptor selectivity profile predicted by methoxy substitution position on N-phenylpiperazine |
|---|---|
| Target Compound Data | 4-methoxyphenyl substitution (CAS 1049446-16-3); predicted to favor sigma receptor interactions based on class SAR [2] |
| Comparator Or Baseline | 2-methoxyphenyl piperazine positional isomer: IC₅₀ 3.2–12 nM at 5-HT₁A; mixed D₂/α-adrenergic activity confirmed [1] |
| Quantified Difference | Qualitative divergence in receptor selectivity profile; no direct head-to-head binding data available for CAS 1049446-16-3 itself |
| Conditions | Class-level SAR inference from published arylpiperazine studies; not measured in the same assay |
Why This Matters
For medicinal chemistry teams building SAR tables around the piperazine pharmacophore, the 4-methoxy positional isomer provides a structurally distinct data point that the 2-methoxy analog cannot supply, enabling systematic exploration of how methoxy position modulates target selectivity.
- [1] Synthesis of arylpiperazines with a terminal naphthothiazole group and their evaluation on 5-HT, DA and α receptors. 1-(2-methoxyphenyl)piperazine derivatives: 5-HT₁A IC₅₀ range 3.2–12 nM; mixed 5-HT₁A/D₂/α adrenergic profiles observed across the series. View Source
- [2] Effects of linker elongation in a series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazine σ₁ receptor ligands. N-(2-benzofuranylmethyl)-N'-[3-(4-methoxyphenyl)propyl]piperazine (Compound 29): σ₁ Ki = 3.1 nM, σ₂/σ₁ selectivity ratio = 45. 4-Methoxyphenyl configuration contributes to σ₁ selectivity. View Source
- [3] Comparative structural analysis. CAS 1049446-16-3 (4-OCH₃) vs. N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (2-OCH₃ positional isomer). Both listed commercially; no published head-to-head pharmacological comparison exists. View Source
